[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene
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Overview
Description
[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of a chlorinated phenylpropane moiety attached to a sulfanylbenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene typically involves the reaction of 2-chloro-1-phenylpropan-2-yl chloride with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from the 2-chloro-1-phenylpropan-2-yl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified phenyl rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure.
1-Chloro-2-phenylpropane: A related compound with a chlorinated phenylpropane moiety.
Thiophenol: A compound with a sulfanylbenzene group.
Uniqueness
[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene is unique due to the combination of its chlorinated phenylpropan-2-yl and sulfanylbenzene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89423-44-9 |
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Molecular Formula |
C15H15ClS |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
(2-chloro-1-phenylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C15H15ClS/c1-15(16,12-13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
PPVPVEVDXLSKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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